molecular formula C8H8N4O2S B2532643 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326942-98-6

2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No. B2532643
CAS RN: 1326942-98-6
M. Wt: 224.24
InChI Key: JVZZYNKDERQFQH-UHFFFAOYSA-N
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Description

The compound “2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound has a molecular weight of 156.21 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, an oxadiazole ring, and an acetohydrazide group . The InChI Key for this compound is not available in the retrieved data .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder with a melting point of 83-84 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with thiophene moieties, have been extensively studied. These compounds are synthesized through multistep reactions, starting from basic materials such as o-phenylenediamine and various acetic acids or naphthoxyacetic acid, leading to a variety of oxadiazole derivatives. These compounds are characterized using techniques like IR, NMR, Mass spectrometry, and elemental analysis, demonstrating their complex structures and potential as biologically active compounds (Salahuddin et al., 2014).

Anticancer Evaluation

1,3,4-Oxadiazole derivatives have shown significant anticancer properties. For example, certain compounds have demonstrated activity against breast cancer cell lines, indicating their potential for developing new anticancer therapies. These evaluations are conducted using in vitro assays, such as the NCI 60 Cell screen, to assess their efficacy against various cancer cell lines (Salahuddin et al., 2014).

Anti-Inflammatory Studies

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been explored. Synthesized compounds have been subjected to both in vitro and in vivo anti-inflammatory screening, showing promising results. These studies contribute to the understanding of the compounds' mechanisms of action and their potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).

Antimicrobial Evaluation

Another significant area of application for these derivatives is in antimicrobial activity. Various studies have synthesized 1,3,4-oxadiazole compounds and evaluated them for antibacterial, antifungal, and anti-tubercular activities. These compounds have shown remarkable activity against a range of microbial species, underscoring their potential as templates for developing new antimicrobial agents (E. Jafari et al., 2017).

Antifungal Activity

Specific derivatives of 1,3,4-oxadiazole have been identified with moderate inhibition activity against various fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings highlight the potential use of these compounds in developing antifungal agents, which could address the growing concern of fungal resistance (Jianquan Weng et al., 2012).

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies of 1,3,4-oxadiazole derivatives have also been conducted, aiming to understand the relationship between the chemical structure of these compounds and their biological activities. These studies help in the design of new compounds with enhanced activity and reduced toxicity (M. Somashekhar & R. Kotnal, 2020).

Safety and Hazards

The compound “2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is associated with a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care, and precautions should be taken to avoid contact with skin, eyes, and clothing .

Mechanism of Action

properties

IUPAC Name

2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-10-6(13)3-7-11-12-8(14-7)5-1-2-15-4-5/h1-2,4H,3,9H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZZYNKDERQFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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